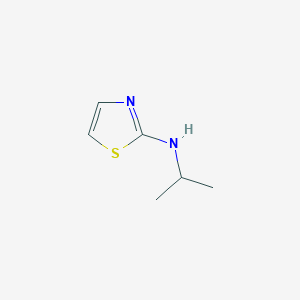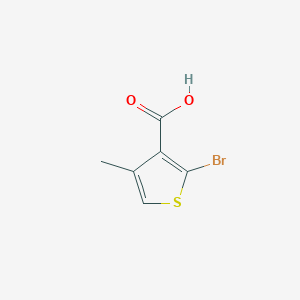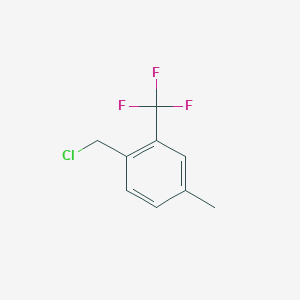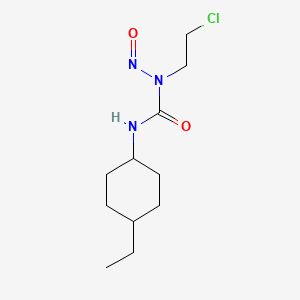
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It belongs to the class of nitrosoureas, which are known for their alkylating properties and ability to cross-link DNA, making them effective in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the following steps:
Preparation of 4-ethylcyclohexylamine: This can be synthesized by the hydrogenation of 4-ethylcyclohexanone in the presence of a suitable catalyst.
Formation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea: This intermediate is prepared by reacting 4-ethylcyclohexylamine with 2-chloroethyl isocyanate under controlled conditions.
Nitrosation: The final step involves the nitrosation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Hydrolysis: In aqueous environments, it can hydrolyze to form various by-products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Alkylation: Typically occurs in the presence of nucleophiles such as DNA bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Alkylation: Cross-linked DNA strands.
Hydrolysis: Various by-products, including urea derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the following steps:
DNA Alkylation: The compound alkylates nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Inhibition of DNA Replication and Transcription: The cross-linked DNA strands inhibit replication and transcription processes, leading to cell death.
Induction of Apoptosis: The DNA damage triggers apoptotic pathways, resulting in programmed cell death.
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a 4-ethylcyclohexyl group.
Uniqueness
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its 4-ethylcyclohexyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
51795-04-1 |
|---|---|
分子式 |
C11H20ClN3O2 |
分子量 |
261.75 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChIキー |
LQLUPFNKVIUCFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
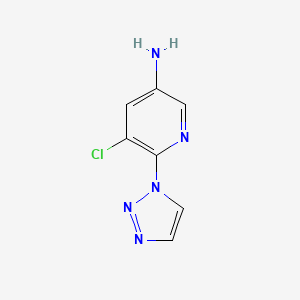
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)



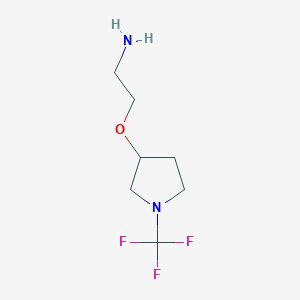
![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)

